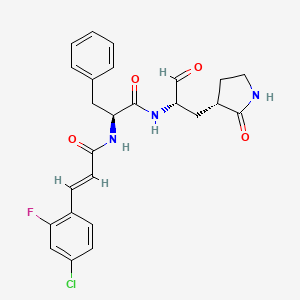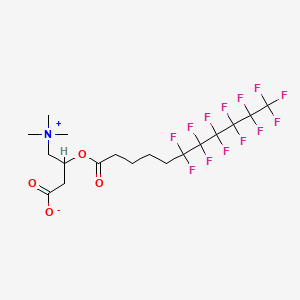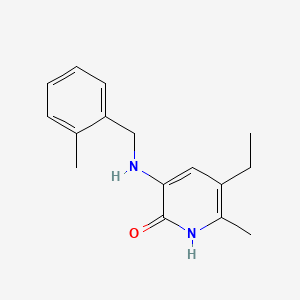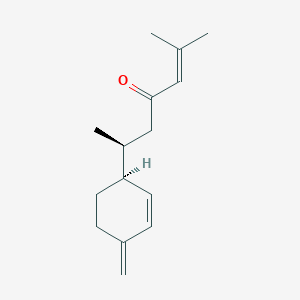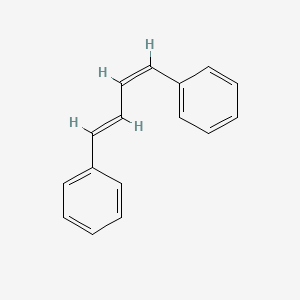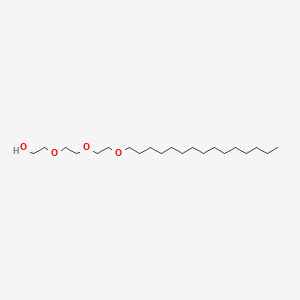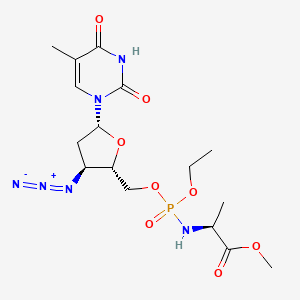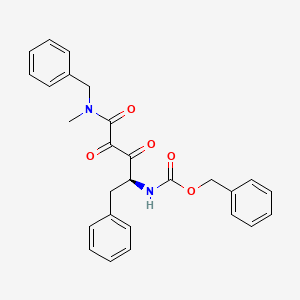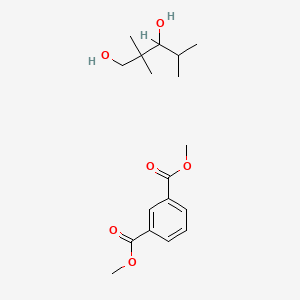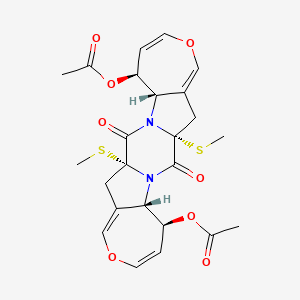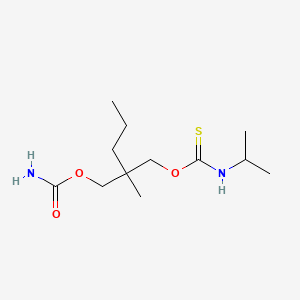
2-Methyl-2-propyl-1,3-propanediol carbamate isopropylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2416674 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The preparation of BRN 2416674 involves several synthetic routes and reaction conditions. One common method is the reaction of pinanone with hydrogen cyanide, followed by reduction to give the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 2416674 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, toluene, and chloroform, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BRN 2416674 has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It acts as a catalyst in certain biochemical reactions.
Medicine: It is being studied for its potential therapeutic effects in various medical conditions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 2416674 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
BRN 2416674 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its use as a starting material in organic synthesis.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: Used in various biological and chemical applications.
BRN 2416674 stands out due to its specific reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
91565-32-1 |
|---|---|
Molecular Formula |
C12H24N2O3S |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
[2-methyl-2-(propan-2-ylcarbamothioyloxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C12H24N2O3S/c1-5-6-12(4,7-16-10(13)15)8-17-11(18)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,18) |
InChI Key |
UHOHFAUYOZZDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=S)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


